Cas no 148-56-1 (2H-1,2,4-Benzothiadiazine-7-sulfonamide,6-(trifluoromethyl)-, 1,1-dioxide)

2H-1,2,4-Benzothiadiazine-7-sulfonamide,6-(trifluoromethyl)-, 1,1-dioxide structure
148-56-1 structure
Product Name:2H-1,2,4-Benzothiadiazine-7-sulfonamide,6-(trifluoromethyl)-, 1,1-dioxide
CAS No:148-56-1
MF:C8H6F3N3O4S2
MW:329.276149272919
CID:141909
PubChem ID:8992
Update Time:2025-04-19

2H-1,2,4-Benzothiadiazine-7-sulfonamide,6-(trifluoromethyl)-, 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • 2H-1,2,4-Benzothiadiazine-7-sulfonamide,6-(trifluoromethyl)-, 1,1-dioxide
    • 1,1-dioxo-6-(trifluoromethyl)-4H-1λ<sup>6</sup>,2,4-benzothiadiazine-7-sulfonamide
    • 6-Trifluormethyl-7-sulfamoyl-2H-benzo-1,2,4-thiadiazol-S,S-dioxid
    • 6-trifluoromethyl-7-sulfamoyl-1,2,4-benzothiadiazine-1,1-dioxide
    • 7-Sulfamoyl-6-trifluormethyl-1,2,4-benzothiadiazin-dioxid-(1,1)
    • Ademil
    • Ademol
    • Fludemil
    • Flumethazide
    • Flumethiazid
    • Flumethiazide
    • Flumetiazid
    • Routrax
    • Trifluomethylthiazide
    • Trifluoromethylthiazide
    • 6-Trifluoromethyl-7-sulfamoyl-4H-1,2,4-benzothiazine 1,1-dioxide
    • FLUMETHIAZIDE [WHO-DD]
    • 6-Trifluoromethyl-7-sulfamyl-1,2,4-benzothiadiazine-1,1-dioxide
    • 6-(Trifluoromethyl)-1,4,2-benzothiadiazine-7-sulfonamido 1,1-dioxide
    • DTXSID60163862
    • 6-Trifluoromethyl-7-sulfamoyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
    • HSDB 2845
    • 6-(Trifluoromethyl)-1,2,4-benzo-thiadiazine-7-sulfonamide 1,1-dioxide
    • SCHEMBL26534
    • 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
    • NSC44626
    • NS00041520
    • 3PA0CDS0M5
    • Flumethiazide (INN)
    • FLUMETHIAZIDE [VANDF]
    • Q27257858
    • WLN: T66 BSWM ENJ HXFFF ISZW
    • Flumetiazida
    • 1,1-dioxo-6-(trifluoromethyl)-4H-benzo[e][1,2,4]thiadiazine-7-sulfonamide
    • 6-(Trifluoromethyl)-1,4-benzothiadiazine-7-sulfonamido 1,1-dioxide
    • 1,1-dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazine-7-sulfonamide
    • CHEMBL2105128
    • 6-Trifluoromethyl-7-sulfamoyl-4H-1,4-benzothiadiazine 1,1-dioxide
    • AKOS040751820
    • Flumetiazida [INN-Spanish]
    • 6-(Trifluoromethyl)-1,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
    • Trifluoromethyl thiazide
    • 7-Sulfamoyl-6-trifluoromethyl-2H-1,4-benzothiadiazine 1,1-dioxide
    • 6-Trifluoromethyl-7-sulfamoyl-4H-1,4,2-benzothiadiazine 1,1-dioxide
    • 6-Trifluoromethyl-7-sulfamyl-1,2,4-benzothiadiazine 1,1-dioxide
    • 148-56-1
    • Flumethiazidum [INN-Latin]
    • 7-Sulfamoyl-6-trifluoromethyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
    • Flumethiazidum
    • Flumethiazide [INN:BAN]
    • EINECS 205-717-4
    • NSC 44626
    • CHEBI:135404
    • NSC-44626
    • D02453
    • UNII-3PA0CDS0M5
    • Ademol (TN)
    • FLUMETHIAZIDE [HSDB]
    • 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-(trifluoromethyl)-, 1,1-dioxide
    • FLUMETHIAZIDE [MI]
    • 6-Trifluoromethyl-7-sulfamyl-1,4-benzothiadiazine 1,1-dioxide
    • FLUMETHIAZIDE [INN]
    • Flumetiazide
    • 4H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-(trifluoromethyl)-, 1,1-dioxide
    • 4H-1,4-Benzothiadiazine-7-sulfonamide, 6-(trifluoromethyl)-, 1,1-dioxide
    • Flumetiazide [DCIT]
    • 2H-1,4-Benzothiadiazine-7-sulfonamide, 6-(trifluoromethyl)-, 1,1-dioxide
    • Inchi: 1S/C8H6F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-3H,(H,13,14)(H2,12,15,16)
    • InChI Key: RGUQWGXAYZNLMI-UHFFFAOYSA-N
    • SMILES: S1(C2C=C(C(C(F)(F)F)=CC=2NC=N1)S(N)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 328.97500
  • Monoisotopic Mass: 328.975182
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 135

Experimental Properties

  • Density: 1.6578 (estimate)
  • Melting Point: 306.6°C
  • Boiling Point: 560°Cat760mmHg
  • Flash Point: 292.5°C
  • Refractive Index: 1.673
  • PSA: 135.45000
  • LogP: 2.93080

2H-1,2,4-Benzothiadiazine-7-sulfonamide,6-(trifluoromethyl)-, 1,1-dioxide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

2H-1,2,4-Benzothiadiazine-7-sulfonamide,6-(trifluoromethyl)-, 1,1-dioxide Related Literature

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd